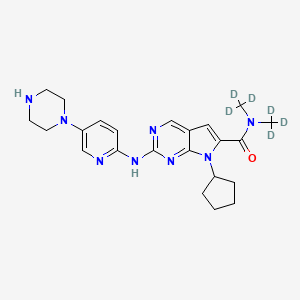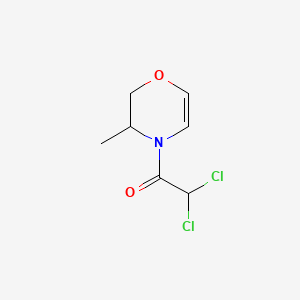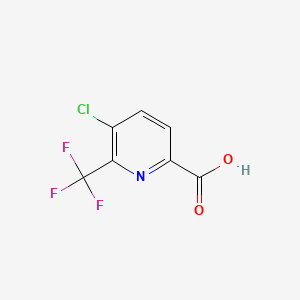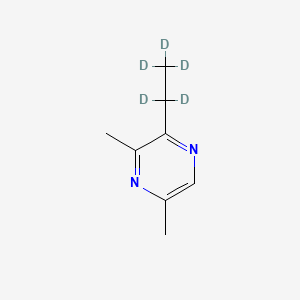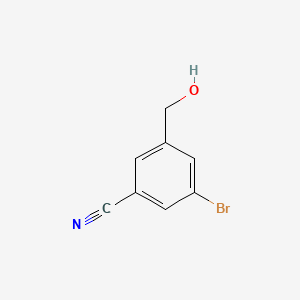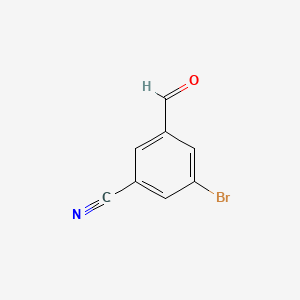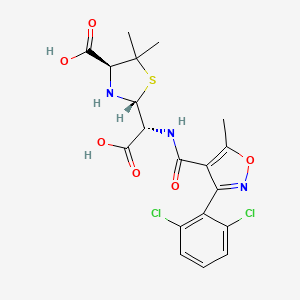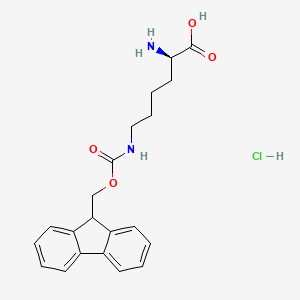
(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride: is a chemical compound that belongs to the class of amino acids. It is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
作用机制
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could potentially influence the stability and efficacy of this compound . For instance, the Fmoc group can be removed under mildly acidic conditions, which is a key step in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride typically involves the protection of the amino group of lysine with the Fmoc group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems allows for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid and fluorenylmethanol.
Common Reagents and Conditions:
Piperidine in DMF: Used for deprotection of the Fmoc group.
EDC or DIC: Used for peptide coupling reactions.
Acidic or Basic Hydrolysis: Used for breaking down the compound into its constituent parts.
Major Products Formed:
Peptides: Formed through coupling reactions with other amino acids.
Amino Acids and Fluorenylmethanol: Formed through hydrolysis reactions.
科学研究应用
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its ability to protect the amino group during reactions.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for research purposes.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Incorporated into diagnostic assays for the detection of specific proteins or peptides.
Industry:
Biotechnology: Applied in the production of recombinant proteins and enzymes.
Pharmaceuticals: Used in the large-scale synthesis of peptide-based pharmaceuticals.
相似化合物的比较
(2R)-2-Amino-6-(tert-butoxycarbonylamino)hexanoic acid: Another protected form of lysine, but with a tert-butoxycarbonyl (Boc) group instead of Fmoc.
(2R)-2-Amino-6-(benzyloxycarbonylamino)hexanoic acid: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness:
Fmoc Group: The Fmoc group is unique in that it can be removed under mild basic conditions, which is advantageous for sensitive peptide synthesis. In contrast, Boc and Cbz groups require acidic conditions for removal, which can be harsh on the peptide.
By understanding the properties and applications of (2R)-2-Amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride, researchers can effectively utilize this compound in various scientific and industrial fields.
属性
IUPAC Name |
(2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.ClH/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLVUEJQCVSAGF-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367272-52-4 |
Source


|
| Record name | D-Lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367272-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene](/img/structure/B592694.png)
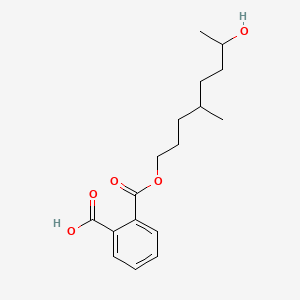
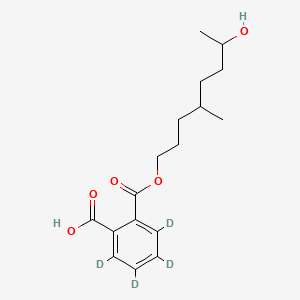
![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide](/img/structure/B592699.png)
